molecular formula C6H6ClN3O2 B072119 Methyl 3-amino-6-chloropyrazine-2-carboxylate CAS No. 1458-03-3

Methyl 3-amino-6-chloropyrazine-2-carboxylate

Cat. No.: B072119
CAS No.: 1458-03-3
M. Wt: 187.58 g/mol
InChI Key: JGAJCAJHSHUPGH-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-chloropyrazine-2-carboxylate is a useful research compound. Its molecular formula is C6H6ClN3O2 and its molecular weight is 187.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Properties and Drug Synthesis

Pyrazine derivatives have been recognized for their wide range of pharmacological effects. Research indicates that these compounds exhibit antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, and antiviral activities among others. The versatility of pyrazine derivatives in drug synthesis is attributed to their ability to interact with various biological targets, offering a platform for developing new therapeutic agents with potential applications in treating diseases such as cancer, infections, and metabolic disorders (Ferreira & Kaiser, 2012).

Energetic Materials Research

Moreover, certain pyrazine derivatives have been studied for their use in high-energy density materials (HEDMs). These compounds are of interest in the field of materials science for their potential applications in propellants and explosives. High-nitrogen azine energetic materials, including pyrazine derivatives, are explored for their desirable physical and chemical properties, such as low sensitivity and high detonation performance, highlighting their potential in advancing materials science and engineering (Yongjin & Shuhong, 2019).

Food Science and Technology

In the context of food science, pyrazine compounds are important for contributing to the flavor profile of various food products. The control strategies of pyrazine generation through the Maillard reaction, which is significant in food processing and flavor development, have been a subject of study. Understanding the synthesis and control of pyrazine derivatives, including Methyl 3-amino-6-chloropyrazine-2-carboxylate, can contribute to enhancing food flavors and quality (Yu et al., 2021).

Safety and Hazards

“Methyl 3-amino-6-chloropyrazine-2-carboxylate” is classified under GHS07 for safety . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a dark place, in an inert atmosphere, at room temperature .

Future Directions

“Methyl 3-amino-6-chloropyrazine-2-carboxylate” has been used in the synthesis of various compounds, indicating its potential for future applications in chemical synthesis .

Properties

IUPAC Name

methyl 3-amino-6-chloropyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c1-12-6(11)4-5(8)9-2-3(7)10-4/h2H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGAJCAJHSHUPGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CN=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356460
Record name Methyl 3-amino-6-chloropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1458-03-3
Record name Methyl 3-amino-6-chloropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-amino-6-chloropyrazine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

One of the intermediates, 2-amino-5-chloropyrazine is prepared following the general procedure of Palamidessi and Bernardi, J. Org. Chem. 29, 2491 (1964), wherein methyl 2-amino-3-pyrazinylcarboxylate is allowed to react with chlorine in acetic acid to yield methyl 2-amino-5-chloro-3-pyrazinylcarboxylate. This ester is hydrolyzed with aqueous sodium hydroxide to yield 2-amino-3-carboxy-5-chloropyrazine, which is then heated in tetrahydronaphthalene and decarboxylated to yield the desired 2-amino-5-chloropyrazine.
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